molecular formula C10H17N5O2 B1464907 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1282144-18-6

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B1464907
CAS RN: 1282144-18-6
M. Wt: 239.27 g/mol
InChI Key: CBLPGJPWXSEUGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also includes a tetrahydrofuran group, which is a type of ether .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have developed methods for synthesizing derivatives of 1,2,3-triazole, which include compounds structurally similar to the one . These methods are significant for creating novel compounds with potential biological activities (Pokhodylo, Tupychak, Shyyka, & Obushak, 2019).

Biological and Pharmacological Activities

  • Some derivatives have demonstrated significant anticancer properties, highlighting their potential in cancer treatment research (Ostapiuk, Matiychuk, & Obushak, 2015).
  • The antimicrobial activity of related compounds has been studied, suggesting potential applications in addressing bacterial and fungal infections (Majithiya & Bheshdadia, 2022).

Material Science and Chemistry

Analytical Chemistry

  • The use of triazole derivatives in radiolabelling and biodistribution studies for targeting specific types of cancer cells, such as melanoma, has been researched, offering insights into diagnostic and therapeutic applications (Rathmann, Janzen, & Valliant, 2016).

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h6,9H,1-5,7,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLPGJPWXSEUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 3
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 6
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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